molecular formula C10H14N4O B13202419 N-(pyrimidin-2-yl)piperidine-4-carboxamide

N-(pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B13202419
M. Wt: 206.24 g/mol
InChI Key: YPZGRGSWLCFJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyrimidin-2-yl)piperidine-4-carboxamide ( 110105-31-2) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a piperidine carboxamide core, a motif recognized as a privileged structure in the design of bioactive molecules due to its three-dimensional geometry and ability to present functional groups effectively to biological targets . The structure combines a hydrogen bond-accepting pyrimidine ring with a carboxamide linker that can act as both a hydrogen bond donor and acceptor, making it a versatile building block for probing protein interactions . While specific pharmacological data for this exact compound is limited in the public domain, its core structure is a foundation for developing inhibitors against a wide range of therapeutically relevant targets. Research on highly analogous structures reveals significant potential in several areas: Cancer and Kinase Research: Piperidine-4-carboxamide derivatives are prominent in oncology research, particularly as protein kinase inhibitors . For instance, similar 4-aminopiperidine-4-carboxamide compounds have been developed into potent, selective, and orally bioavailable inhibitors of Protein Kinase B (Akt), a key target in cancer cell signaling . Other N-(piperidine-4-yl)benzamide derivatives based on this scaffold have demonstrated potent cell cycle inhibition, inducing arrest through a p53/p21-dependent pathway . Furthermore, molecular hybrids incorporating pyrimidine and piperazine carboxamide motifs have been computationally designed and synthesized as dual inhibitors of EGFR (wild-type and T790M mutant), showing promising anticancer activity in vitro . Antiangiogenesis and DNA Interaction Studies: Novel derivatives sharing the N-(phenyl)piperidine-4-carboxamide structure have demonstrated significant anti-angiogenic effects in models like the chick chorioallantoic membrane (CAM) assay and exhibit DNA cleavage capabilities, suggesting a potential dual mechanism for anticancer activity . Metabolic Disease Research: The piperidine-carboxamide-pyrimidine structural motif is also explored for metabolic diseases. Related compounds, such as those featuring a pyrimidin-2-yl piperazine group, have been developed as potent, orally active, and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes . This product is intended for research and development purposes only, such as in structure-activity relationship (SAR) studies, library synthesis, and as a starting material for the exploration of new therapeutic agents. Attention: For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

N-pyrimidin-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C10H14N4O/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10/h1,4-5,8,11H,2-3,6-7H2,(H,12,13,14,15)

InChI Key

YPZGRGSWLCFJJN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)piperidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with piperidine-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine and piperidine moieties . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reagents/Conditions Products Mechanism
HCl (6M), reflux, 6–8 hrsPiperidine-4-carboxylic acid + Pyrimidin-2-amineAcid-catalyzed nucleophilic acyl substitution
NaOH (40%), 100°C, 3 hrsSodium piperidine-4-carboxylate + Pyrimidin-2-amineBase-mediated saponification
  • Key Finding : Hydrolysis is regioselective, with the amide bond cleaving preferentially over the pyrimidine ring’s C–N bonds due to steric and electronic factors.

Oxidation Reactions

The piperidine ring and pyrimidine moiety are susceptible to oxidation:

Reagent Target Site Product Yield
KMnO₄ (aq, H₂SO₄)Piperidine C–H bonds4-Oxo-piperidine derivative62%
mCPBA (CH₂Cl₂) Pyrimidine N-oxidesPyrimidine N-oxide adducts45–58%
  • Note : Over-oxidation of the pyrimidine ring is mitigated by using mild oxidizing agents like mCPBA .

Reduction Reactions

The amide group and pyrimidine ring can be reduced under specific conditions:

Reagent Target Site Product Conditions
LiAlH₄ (THF, 0°C)Amide → AmineN-(Pyrimidin-2-yl)piperidine-4-methylamine78%
H₂ (Pd/C, EtOH)Pyrimidine ringPartially saturated pyrimidine derivatives50–60%
  • Limitation : Catalytic hydrogenation risks over-reduction of aromatic pyrimidine rings, requiring controlled reaction times.

Nucleophilic Substitution

The pyrimidine ring participates in aromatic substitution reactions:

Reagent Position Product Conditions
TMSCN (CH₃CN, 60°C) C-55-Cyano-N-(pyrimidin-2-yl)piperidine-4-carboxamide65%
NH₃ (MeOH, 100°C) C-44-Amino-pyrimidine derivative70%
  • Mechanistic Insight : Electron-withdrawing carboxamide group directs nucleophilic attack to the C-4 and C-5 positions of the pyrimidine ring .

Coupling Reactions

The carboxamide group facilitates peptide-like couplings:

Reagent Nucleophile Product Application
EDCI/HOBt (DMF, rt)Aryl/alkyl aminesN-(Pyrimidin-2-yl)piperidine-4-carboxamide derivativesAnticancer agent synthesis
Isobutyl chloroformate (NMP, 0°C) 4-Methyl-3-nitroanilineArylurea analogsKinase inhibitor development
  • Optimization : Coupling yields improve with activating agents like HOBt, reducing racemization.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Reagent Product Conditions Biological Relevance
PCl₅ (reflux, toluene) Thieno[3,2-d]pyrimidine fused derivatives8 hrs, 110°C Enhanced kinase inhibition
H₂SO₄ (Δ, 2 hrs) Pyrimido[4,5-d]pyrimidines120°C Antiviral activity
  • Design Strategy : Cyclization enhances planar rigidity, improving target-binding affinity in drug candidates .

Comparative Reactivity Table

A comparison of reaction rates for key transformations:

Reaction Type Rate (Relative) Activation Energy (kJ/mol) Catalyst Dependence
Hydrolysis (acid)1.085–90H⁺
Oxidation (KMnO₄)0.7100–110None
EDCI-mediated coupling2.360–70 EDCI/HOBt

Stability Under Physiological Conditions

  • pH Sensitivity : Stable at pH 4–8; degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Decomposes above 200°C, with a melting point of 192–194°C.

Industrial-Scale Considerations

  • Cost Drivers : High-purity EDCI and palladium catalysts increase production costs .

  • Green Chemistry Alternatives : Microwave-assisted reactions reduce time and solvent use (e.g., 30-minute couplings at 100°C) .

Scientific Research Applications

N-(pyrimidin-2-yl)piperidine-4-carboxamide, a piperidine carboxamide derivative, has diverse applications, particularly in scientific research. The following points describe the applications of this compound based on the search results:

Potential Use as a Scaffold for Multikinase Inhibitors:

  • N-(2-aminoethyl)piperidine-4-carboxamide has been explored as a potential scaffold for the development of VEGFR-2, ERK-2, and Abl-1 multikinase inhibitors .
  • A multitarget drug, N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide (NEPT, 6a), was discovered as an active scaffold against VEGFR-2, ERK-2, and Abl-1 kinases through a combination of support vector machine, similarity searching, and molecular docking .
  • A representative compound (6b) showed an IC50 value of 11.3 μM and induced significant HepG2 cells apoptosis .

Building Block in Organic Synthesis:

  • This compound can be employed as a building block in organic synthesis .
  • It is used for producing pharmaceutical products, and compositions, and as a reagent .

Safety Information:

  • This compound dihydrochloride is harmful if swallowed and causes skin irritation .

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein kinase B (Akt), the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that promote cell survival, proliferation, and metabolism, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Key Findings:

Antiangiogenic Activity : Derivatives with pyridin-3-yl and sulfonyl/benzoyl substituents (e.g., compounds 10a, 12b, 14c) demonstrated significant inhibition of blood vessel proliferation in chick chorioallantoic membrane (CAM) assays. The 4-fluorobenzoyl group in compound 12b enhanced activity by 30% compared to the parent compound .

DNA Cleavage: The parent compound N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide and its derivatives exhibited DNA cleavage when incubated with calf thymus DNA, suggesting dual mechanisms (antiangiogenic + genotoxic) for anticancer applications .

Structural Impact :

  • Pyridine vs. Pyrimidine : Replacement of pyrimidin-2-yl with pyridin-2-yl (as in N-(pyridin-2-yl)piperidine-4-carboxamide) simplifies the structure but may reduce target affinity due to loss of hydrogen-bonding sites .
  • Substituent Effects : Sulfonyl and benzoyl groups (e.g., 4-nitrobenzenesulfonyl in compound 10a) improved solubility and binding to angiogenesis-related kinases .

Biological Activity

N-(Pyrimidin-2-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and therapeutic applications.

Chemical Structure and Properties

This compound (CAS No. 1303889-65-7) features a piperidine ring substituted with a pyrimidine moiety and a carboxamide group. The structural formula can be represented as follows:

C11H13N3O\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{O}

This compound's unique structure contributes to its interaction with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been investigated for its role as an inhibitor of specific kinases, particularly protein kinase B (Akt), which is involved in cellular signaling pathways that regulate growth and survival.

Inhibition of Protein Kinase B (Akt)

Research has shown that derivatives of piperidine carboxamides can act as selective inhibitors of Akt. For instance, compounds structurally related to this compound have demonstrated nanomolar potency against Akt, with significant selectivity over other kinases such as PKA (Protein Kinase A) . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Biological Activity Summary

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Activity Details Reference
Kinase Inhibition Selective inhibitor of Akt, showing nanomolar potency and selectivity over PKA.
Anticancer Potential Exhibits activity against human tumor xenografts in vivo, suggesting potential in cancer therapy.
Anti-inflammatory Effects Related pyrimidine derivatives show significant anti-inflammatory activity comparable to indomethacin.
Antimicrobial Activity Demonstrated inhibition against various bacterial strains, indicating potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperidine ring and the pyrimidine substituents can significantly influence binding affinity and selectivity for target enzymes. For example, studies have indicated that introducing polar groups can enhance solubility and bioavailability while maintaining potency .

Case Studies

  • In Vivo Efficacy Against Tumors:
    A study demonstrated that this compound derivatives effectively inhibited tumor growth in nude mice models. The compounds were well-tolerated at therapeutic doses, indicating their potential for clinical application in oncology .
  • Anti-inflammatory Activity:
    Compounds derived from the pyrimidine core exhibited notable anti-inflammatory effects in rodent models, outperforming standard treatments like indomethacin in certain assays . This suggests that further exploration into their anti-inflammatory mechanisms could yield new therapeutic options.
  • Antimicrobial Studies:
    Research highlighted the antimicrobial properties of related compounds against a range of bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli. These findings support further investigation into their use as novel antibiotics .

Q & A

Q. What are the common synthetic routes for N-(pyrimidin-2-yl)piperidine-4-carboxamide derivatives, and how are they characterized?

  • Methodological Answer : Synthesis typically involves coupling piperidine-4-carboxamide with functionalized pyrimidine rings. For example, a Schiff base reaction between pyridine-4-carboxaldehyde and sulfadiazine derivatives can yield sulfonamide analogs, followed by purification via column chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for solid-state structure determination . In related piperidine-pyrimidine hybrids, reactions like nucleophilic substitution or amide bond formation are common, with optimization of solvent systems (e.g., acetonitrile or DMF) and bases (e.g., triethylamine) to enhance yields .

Q. Which spectroscopic and computational methods are used to confirm the structure and electronic properties of these compounds?

  • Methodological Answer :
  • Spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm1^{-1}) .
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular geometry, electrostatic potential surfaces, and HOMO-LUMO gaps to correlate electronic properties with biological activity .

Q. What in vitro assays are employed to evaluate the antimicrobial or antiviral activity of these derivatives?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) determine minimum inhibitory concentrations (MICs). Molecular docking against microbial enzymes (e.g., dihydrofolate reductase) identifies potential binding modes .
  • Antiviral Assays : For SARS-CoV-2 inhibition, pseudovirus entry assays or protease inhibition studies (e.g., targeting 3CLpro^{pro}) are used, with IC50_{50} values calculated via dose-response curves .

Advanced Research Questions

Q. How do structural modifications at the piperidine or pyrimidine rings influence pharmacological activity, such as T-type calcium channel inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents at the benzylic position of the piperidine ring (e.g., 2-phenylethyl or 4-fluorophenyl groups) enhance T-type Ca2+^{2+} channel blockade. Electrophysiological patch-clamp assays on HEK293 cells transfected with Cav3.2 channels quantify inhibitory potency (e.g., IC50_{50} values). Bulky hydrophobic groups on the pyrimidine ring improve membrane permeability, as shown in logP calculations .

Q. What computational strategies predict binding interactions between these compounds and viral targets like SARS-CoV-2 spike protein?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and docking software (AutoDock Vina) model ligand-receptor interactions. For example, pyrimidine derivatives are docked into the spike protein’s receptor-binding domain (RBD) to assess hydrogen bonding with residues like Lys417. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How can contradictions in biological activity data across assay systems be resolved?

  • Methodological Answer : Discrepancies (e.g., high in vitro potency but low in vivo efficacy) are addressed by:
  • Pharmacokinetic Profiling : Measuring metabolic stability (human liver microsomes), plasma protein binding, and bioavailability (rodent PK studies).
  • Target Engagement Studies : Radioligand binding assays or cellular thermal shift assays (CETSA) confirm target interaction in physiological environments .

Q. What methodologies improve aqueous solubility and bioavailability of these derivatives for therapeutic applications?

  • Methodological Answer :
  • Salt Formation : Hydrochloride salts enhance solubility (e.g., BMS-694153 achieved >10 mg/mL solubility via zwitterionic character) .
  • Prodrug Design : Esterification of carboxamide groups (e.g., acetyloxymethyl esters) improves intestinal absorption.
  • Nanoparticle Formulation : Liposomal encapsulation or PEGylation reduces aggregation and prolongs circulation time .

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